molecular formula C19H21NO4 B3870999 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

Cat. No.: B3870999
M. Wt: 327.4 g/mol
InChI Key: ICSPURBWGBIZCI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves several steps, starting from commercially available precursors. One common synthetic route includes the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. The reaction conditions often involve acidic catalysts and controlled temperatures to ensure the formation of the desired product.

For industrial production, the synthesis may be scaled up using optimized reaction conditions and continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified isoquinoline derivatives with altered functional groups.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at specific receptors, influencing cellular signaling processes.

Comparison with Similar Compounds

Similar compounds to 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline include other isoquinoline derivatives with different substituents on the aromatic rings. Examples include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-21-15-6-5-13(10-16(15)22-2)19-14-11-18(24-4)17(23-3)9-12(14)7-8-20-19/h5-6,9-11H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSPURBWGBIZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NCCC3=CC(=C(C=C32)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
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